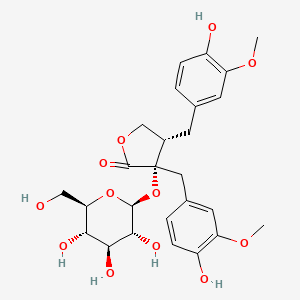
2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted benzene derivatives can be achieved through various methods. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF•3H2O) has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high regioselectivities and yields up to 81% . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine with aromatic dianhydrides has been described, indicating the versatility of fluorinated benzene derivatives in polymer chemistry . The synthesis of highly crowded fluorinated benzene derivatives, such as 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, has also been achieved through thermochemical or photochemical transformation of fluorinated intermediates .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene was elucidated to understand the steric effects of the substituents on the benzene ring . Similarly, the structures of various bromo- and bromomethyl-substituted benzenes have been analyzed to understand the interactions such as C–H•••Br, C–Br•••Br, and C–Br•••π that influence the packing of these molecules in the solid state .
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted benzene derivatives can lead to a variety of chemical transformations. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates intermediates that can be trapped or isomerized to produce different phenyllithium species, which can then be used to synthesize naphthalenes and other complex structures . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has also been demonstrated, with a number of synthetically useful reactions being accomplished .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted benzene derivatives are influenced by their molecular structure. For example, the synthesis and fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been investigated, revealing that the steric configuration of the compound hinders tight intermolecular packing and results in significant fluorescence intensity differences between the solution and solid states . The crystal structures of compounds such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives have been reported, providing insights into the van der Waals and weak C–H•••O and C–H•••π interactions that stabilize the packing of these molecules .
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene has been utilized in the synthesis of various organic compounds. For instance, its reaction with lithium diisopropylamide (LDA) leads to the generation of phenyllithium intermediates, which can undergo further transformations. These intermediates have been utilized in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and other organic compounds through various reactions, including [4+2] cycloadditions and acid-catalyzed isomerizations (Schlosser & Castagnetti, 2001).
Intermediate in Organofluorine Compounds
- The compound serves as a key intermediate for the synthesis of diverse organofluorine compounds. It has been involved in reactions with a range of electrophiles, leading to the formation of ortho-substituted derivatives in high yields. Its versatility as an intermediate showcases its importance in the synthesis of novel organofluorine structures (Castagnetti & Schlosser, 2001).
Nucleophilic Trifluoromethoxylation
- This compound has also been used in nucleophilic trifluoromethoxylation processes. For example, it has been involved in the formation of aliphatic trifluoromethyl ethers through reactions with tetrabutylammonium triphenyldifluorosilicate, demonstrating its utility in the synthesis of fluorinated organic molecules (Marrec et al., 2010).
Vibrational and Electronic Spectra Analysis
- Research on the vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives of this compound, has contributed to the understanding of their structural and electronic properties. These studies are crucial in the field of molecular spectroscopy and material science (Aralakkanavar et al., 1991).
Starting Material in Organometallic Synthesis
- It serves as a versatile starting material in organometallic synthesis. For instance, its conversion into various organometallic intermediates has facilitated the synthesis of a variety of organometallic compounds, demonstrating its importance in this field of chemistry (Porwisiak & Schlosser, 1996).
Safety and Hazards
This compound poses a moderate fire hazard when exposed to heat or flame . Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . On combustion, it may emit toxic or irritating fumes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mechanism of Action
Mode of Action
Bromo-fluoro compounds are often used in organic chemistry as building blocks to prepare larger scaffolds . These larger compounds can then interact with biological targets, leading to various effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.
properties
IUPAC Name |
2-bromo-4-fluoro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXMNZWNKIGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697206 | |
| Record name | 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866633-25-2 | |
| Record name | 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



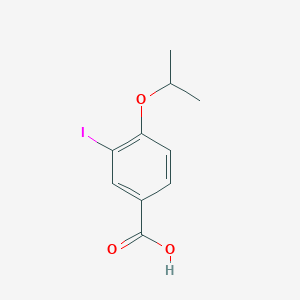
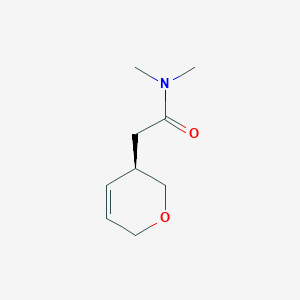





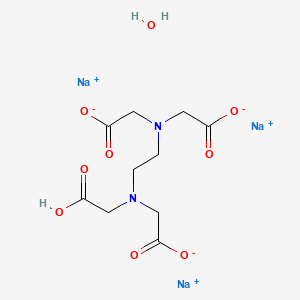

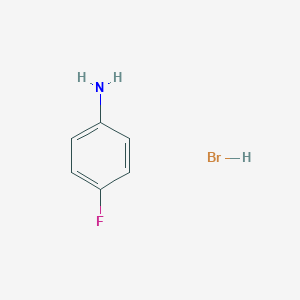

![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)
